Iodide ion I-131

概述

描述

准备方法

碘-131 通常通过在核反应堆中用中子轰击天然碲制备 . 该过程涉及用中子照射碲,导致形成碘-131。 然后通过加热将碘-131 从碲中分离出来,从而使挥发性碘蒸发 . 这种方法由于其效率高且碘-131 相对易于从碲中分离出来而被广泛使用。

化学反应分析

碘-131 经历多种类型的化学反应,包括:

氧化: 碘-131 可以被氧化形成碘-131。

还原: 碘-131 可以被还原回碘-131。

取代: 碘-131 可以参与取代反应,在化合物中取代另一个原子或基团。

这些反应中常用的试剂包括氯等氧化剂和硫代硫酸钠等还原剂 . 这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

碘-131 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

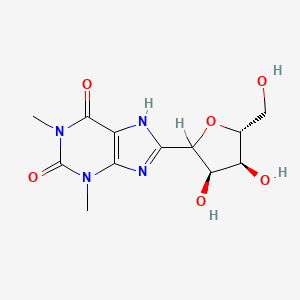

作用机制

碘-131 的作用机制涉及它通过钠/碘同向转运蛋白被甲状腺吸收 . 一旦进入甲状腺细胞,碘-131 被氧化成碘-131,然后发射β射线。 这种β射线会造成细胞损伤和死亡,有效地破坏甲状腺组织。 这种特性被利用于治疗甲亢和甲状腺癌 .

相似化合物的比较

碘-131 通常与其他碘同位素进行比较,例如碘-123 和碘-125。 虽然碘-123 因其较低的辐射剂量而更适合诊断成像,但碘-131 由于其较高的β射线发射而更适合治疗目的 . 另一方面,碘-125 用于某些类型癌症的近距离放射治疗 . 碘-131 的独特特性,尤其是它既能发射β射线又能发射γ射线的能力,使其在诊断和治疗应用中都成为一种通用的化合物 .

类似化合物

碘-123: 主要用于诊断成像。

碘-125: 用于近距离放射治疗癌症。

锝-99m: 另一种用于医学成像的放射性同位素。

属性

Key on ui mechanism of action |

Taken orally, sodium iodide I-131 is rapidly absorbed and distributed within the extracellular fluid of the body. The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine. The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131. |

|---|---|

CAS 编号 |

14914-30-8 |

分子式 |

I- |

分子量 |

130.906126 g/mol |

IUPAC 名称 |

iodine-131(1-) |

InChI |

InChI=1S/HI/h1H/p-1/i1+4 |

InChI 键 |

XMBWDFGMSWQBCA-RNFDNDRNSA-M |

SMILES |

[I-] |

手性 SMILES |

[131I-] |

规范 SMILES |

[I-] |

Key on ui other cas no. |

14914-30-8 |

产品来源 |

United States |

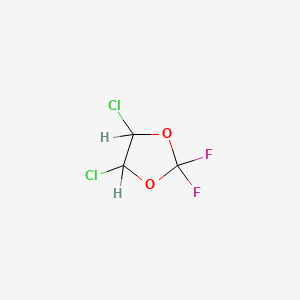

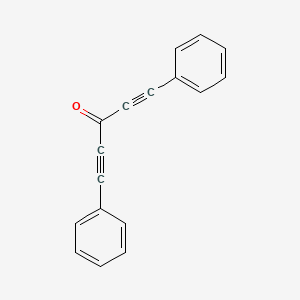

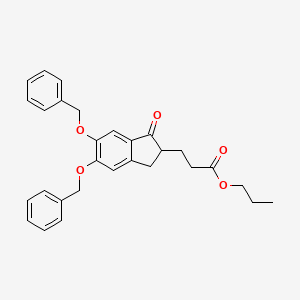

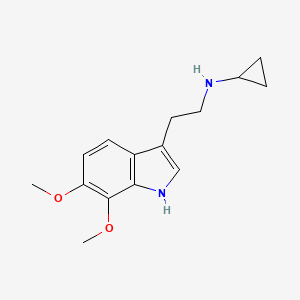

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1205988.png)